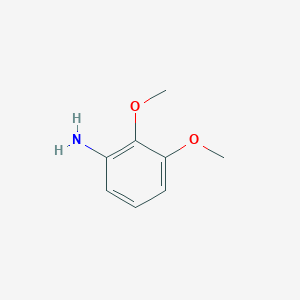

2,3-Dimethoxyaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44873. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIOZBMPKPOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286335 | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-67-8 | |

| Record name | 6299-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethoxyaniline from Veratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable intermediate, 2,3-dimethoxyaniline, commencing from the readily available starting material, veratrole (1,2-dimethoxybenzene). The synthesis is a two-step process involving an initial electrophilic nitration of veratrole to yield 2,3-dimethoxynitrobenzene, followed by the reduction of the nitro group to the corresponding aniline. This guide provides detailed experimental protocols for both transformations, along with a summary of quantitative data and visual representations of the synthetic workflow.

I. Overall Synthesis Pathway

The synthetic route from veratrole to this compound is outlined below. The process begins with the regioselective nitration of the veratrole ring, followed by the reduction of the nitro intermediate.

Caption: Overall synthesis pathway from veratrole to this compound.

II. Step 1: Nitration of Veratrole to 2,3-Dimethoxynitrobenzene

The first step involves the electrophilic aromatic substitution of veratrole. The two methoxy groups are ortho-, para-directing and activating. However, careful control of reaction conditions is necessary to favor the formation of the desired 2,3-dimethoxynitrobenzene isomer. A common method for this selective nitration involves the use of nitric acid in an acetic acid medium.

Experimental Protocol: Nitration

Materials:

-

Veratrole

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratrole in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified duration (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethoxynitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

III. Step 2: Reduction of 2,3-Dimethoxynitrobenzene to this compound

The second step is the reduction of the nitro group of 2,3-dimethoxynitrobenzene to an amine group to yield the final product, this compound. Two common and effective methods for this transformation are reduction with tin(II) chloride and catalytic hydrogenation.

A. Experimental Protocol: Reduction using Tin(II) Chloride

This method is a classic and reliable way to reduce aromatic nitro compounds.

Materials:

-

2,3-Dimethoxynitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (optional)

-

Sodium Hydroxide solution (e.g., 20%)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 2,3-dimethoxynitrobenzene in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.[1]

-

If the reaction is slow, a small amount of concentrated hydrochloric acid can be added to accelerate the reduction.

-

Reflux the mixture for a period of time (typically 2-4 hours), monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Make the solution basic by adding a sodium hydroxide solution to precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

B. Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative to metal-acid reductions. Palladium on carbon (Pd/C) is a commonly used catalyst.

Materials:

-

2,3-Dimethoxynitrobenzene

-

Palladium on Carbon (5% or 10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Celite or another filter aid

Procedure:

-

In a hydrogenation vessel, dissolve 2,3-dimethoxynitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the completion of the reaction.

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

IV. Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from veratrole. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield (%) |

| Nitration | Veratrole, Nitric Acid | Acetic Acid | Acetic Acid | 70-85 |

| Reduction (SnCl₂) | 2,3-Dimethoxynitrobenzene, Tin(II) Chloride Dihydrate | - | Ethanol | 85-95 |

| Reduction (Pd/C) | 2,3-Dimethoxynitrobenzene, Hydrogen gas | Pd/C | Ethanol/Ethyl Acetate | 90-99 |

V. Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-dimethoxyaniline, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core reaction mechanisms, provides detailed experimental protocols for the principal synthetic pathways, and presents quantitative data in structured tables for comparative analysis.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two strategic pathways:

-

Reduction of 2,3-Dimethoxynitrobenzene: This is a direct and efficient method that involves the initial nitration of 1,2-dimethoxybenzene (veratrole) to yield 2,3-dimethoxynitrobenzene, followed by the reduction of the nitro group to an amine.

Pathway 1: Reduction of 2,3-Dimethoxynitrobenzene

This two-step synthesis is a common and effective method for producing this compound.

Step 1: Nitration of 1,2-Dimethoxybenzene (Veratrole)

The regioselective nitration of veratrole is crucial for the successful synthesis of the desired 2,3-dimethoxynitrobenzene isomer.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile and attacks the electron-rich aromatic ring of veratrole.

Caption: Mechanism of Nitration of 1,2-Dimethoxybenzene.

Experimental Protocol:

-

Materials: 1,2-Dimethoxybenzene (Veratrole), Nitric Acid (concentrated), Sulfuric Acid (concentrated), Ethanol.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

In a separate flask, dissolve 25 g of 1,2-dimethoxybenzene in 50 mL of glacial acetic acid.

-

Slowly add the veratrole solution to the nitrating mixture, keeping the temperature between 0 and 5°C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.

-

Filter the precipitated 2,3-dimethoxynitrobenzene and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-dimethoxynitrobenzene.

-

Step 2: Reduction of 2,3-Dimethoxynitrobenzene

The nitro group of 2,3-dimethoxynitrobenzene can be reduced to an amine using various methods, including catalytic hydrogenation and chemical reduction.

Reaction Mechanism (Catalytic Hydrogenation):

The nitro group is reduced in a stepwise manner on the surface of a metal catalyst (e.g., Pd/C) with hydrogen gas.

Caption: Mechanism of Catalytic Hydrogenation of a Nitro Group.

Experimental Protocols:

Method A: Catalytic Hydrogenation

-

Materials: 2,3-Dimethoxynitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation apparatus, dissolve 10 g of 2,3-dimethoxynitrobenzene in 100 mL of ethanol.

-

Add 0.5 g of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

-

Filter the catalyst through a pad of Celite and wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

-

Method B: Chemical Reduction with Tin(II) Chloride

-

Materials: 2,3-Dimethoxynitrobenzene, Tin(II) Chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Sodium Hydroxide.

-

Procedure:

-

In a round-bottom flask, suspend 10 g of 2,3-dimethoxynitrobenzene in 100 mL of concentrated hydrochloric acid.

-

Add a solution of 45 g of SnCl₂·2H₂O in 50 mL of concentrated hydrochloric acid portion-wise with stirring.

-

Heat the mixture at 60-70°C for 3 hours.

-

Cool the reaction mixture in an ice bath and basify by the slow addition of a 40% aqueous sodium hydroxide solution until the precipitate of tin hydroxides redissolves.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to give this compound.

-

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 25 | 4-6 | >95 | >98 |

| Chemical Reduction | SnCl₂·2H₂O, HCl | Water/HCl | 60-70 | 3 | 85-90 | >97 |

Pathway 2: Rearrangement of 2,3-Dimethoxybenzoic Acid Derivatives

This pathway offers a versatile alternative, starting from 2,3-dimethoxybenzoic acid.

Caption: Synthetic workflow for Hofmann and Curtius rearrangements.

Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride

This is a common intermediate for both rearrangement pathways.

Experimental Protocol:

-

Materials: 2,3-Dimethoxybenzoic Acid, Thionyl Chloride (SOCl₂), Toluene.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, add 18.2 g of 2,3-dimethoxybenzoic acid and 100 mL of toluene.

-

Slowly add 15 mL of thionyl chloride to the suspension.

-

Heat the mixture to reflux for 3 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture and evaporate the toluene and excess thionyl chloride under reduced pressure to obtain crude 2,3-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

-

Method A: Hofmann Rearrangement

This method involves the conversion of a primary amide to an amine with one fewer carbon atom.

Experimental Protocol:

-

Materials: 2,3-Dimethoxybenzoyl Chloride, Ammonium Hydroxide, Bromine, Sodium Hydroxide.

-

Procedure:

-

Amide Formation: Slowly add the crude 2,3-dimethoxybenzoyl chloride to 100 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring. Filter the resulting precipitate of 2,3-dimethoxybenzamide, wash with cold water, and dry.

-

Rearrangement: Prepare a solution of 16 g of sodium hydroxide in 100 mL of water and cool to 0°C. Add 5.2 mL of bromine to this solution with stirring.

-

Add 18.1 g of dry 2,3-dimethoxybenzamide to the cold hypobromite solution.

-

Warm the mixture slowly to 70-80°C and maintain this temperature for 1 hour.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Dry the ether extract and evaporate the solvent to yield this compound.

-

Method B: Curtius Rearrangement

This rearrangement proceeds through an acyl azide and an isocyanate intermediate.[1][2][3][4]

Experimental Protocol:

-

Materials: 2,3-Dimethoxybenzoyl Chloride, Sodium Azide (NaN₃), Acetone, Sulfuric Acid.

-

Procedure:

-

Azide Formation: Dissolve the crude 2,3-dimethoxybenzoyl chloride in 100 mL of acetone. In a separate flask, dissolve 7.8 g of sodium azide in 25 mL of water.

-

Cool both solutions in an ice bath. Slowly add the sodium azide solution to the acid chloride solution with stirring, keeping the temperature below 10°C.

-

Stir the mixture for 1 hour at 0°C.

-

Rearrangement and Hydrolysis: Add the reaction mixture to 100 mL of 10% sulfuric acid and heat to reflux for 2 hours. The acyl azide will rearrange to the isocyanate, which is then hydrolyzed in situ.

-

Cool the solution and neutralize with a sodium hydroxide solution.

-

Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent to obtain this compound.

-

| Method | Key Intermediate | Key Reagents | Typical Yield (%) |

| Hofmann Rearrangement | 2,3-Dimethoxybenzamide | Br₂, NaOH | 70-80 |

| Curtius Rearrangement | 2,3-Dimethoxybenzoyl Azide | NaN₃, Heat, H₂O/H⁺ | 75-85 |

Conclusion

Both the reduction of 2,3-dimethoxynitrobenzene and the rearrangement of 2,3-dimethoxybenzoic acid derivatives are viable and effective methods for the synthesis of this compound. The choice of pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The catalytic hydrogenation route is generally preferred for its high yield, purity, and milder reaction conditions. The rearrangement pathways offer a robust alternative, particularly when 2,3-dimethoxybenzoic acid is a more accessible precursor. The detailed protocols and comparative data provided in this guide are intended to assist researchers and professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

A Comprehensive Technical Guide to 2,3-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the physical, chemical, and spectral properties of 2,3-Dimethoxyaniline, a key intermediate in organic synthesis. It includes detailed experimental protocols and explores its applications, particularly within the pharmaceutical and dye industries.

Core Properties of this compound

This compound, also known as 2,3-dimethoxybenzenamine, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with an amino group and two adjacent methoxy groups.[1] This arrangement of functional groups dictates its chemical behavior and physical characteristics.

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the tables below. The compound typically appears as a colorless to yellow or orange clear liquid. Some sources may also describe it as a yellow to brown solid, which may depend on purity and storage conditions.[1]

Table 1: General Properties

| Property | Value |

| CAS Number | 6299-67-8[1][2][3] |

| Molecular Formula | C₈H₁₁NO₂[1][2][3][4] |

| Molecular Weight | 153.18 g/mol [3][4] |

| IUPAC Name | This compound[3][4] |

| Synonyms | 2,3-Dimethoxy-phenylamine, Benzenamine, 2,3-dimethoxy-[1][2] |

| Purity | >98.0% (GC) |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State (at 20°C) | Liquid or Solid[1] |

| Boiling Point | 93 °C at 1.4 mmHg[2], 250.1 °C at 760 mmHg[1] |

| Density / Specific Gravity (20/20) | 1.14 g/cm³[2] |

| Refractive Index | 1.56, 1.5630-1.5650[2] |

| Solubility | Sparingly soluble in water.[1] Soluble in organic solvents. |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity confirmation of this compound. Key spectral data identifiers are available from various databases.

Table 3: Spectral Database Information

| Spectral Data Type | Database Reference |

| ¹H NMR, ¹³C NMR, IR, MS | Available on resources like ChemicalBook and SpectraBase.[5][6] |

| SDBS (AIST Spectral DB) No. | 19403 |

Chemical Reactivity and Stability

The chemical nature of this compound is defined by the interplay of its aromatic ring, the electron-donating amino (-NH₂) group, and the two methoxy (-OCH₃) groups. The amino group imparts basic properties, allowing it to react with acids to form salts.

The compound is noted to be sensitive to light, air, and heat. Therefore, proper storage is essential to maintain its integrity. It should be stored under an inert gas atmosphere in a refrigerated environment (0-10°C) and kept in a dark place.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published in the provided results, general methodologies for the synthesis, purification, and analysis of similar anilines can be described.

Synthesis Workflow

The synthesis of substituted anilines often involves the reduction of the corresponding nitro compound. For this compound, this would involve the reduction of 2,3-dimethoxynitrobenzene. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reduction: The nitroaromatic precursor (2,3-dimethoxynitrobenzene) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalysis: A catalyst, such as Palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere. Alternatively, metal-acid systems like Sn/HCl can be used.

-

Work-up: Upon reaction completion, the catalyst is removed by filtration. The filtrate is typically neutralized, and the product is extracted into an organic solvent. The organic layer is washed and dried.

-

Purification: The crude product is purified, commonly by vacuum distillation, given its boiling point of 93°C at 1.4 mmHg.[2]

Analytical Protocols

-

Gas Chromatography (GC): To determine purity, a sample is dissolved in a volatile solvent and injected into a GC instrument equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID). The percentage purity is calculated from the relative peak areas.

-

Nonaqueous Titration: As a basic compound, the purity of this compound can also be assessed by titration with a standardized acid (e.g., perchloric acid) in a nonaqueous solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, a sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy.[6]

-

Mass Spectrometry (MS): MS analysis provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Drug Development

This compound serves as a versatile building block in various synthetic applications.

Caption: Key application areas for this compound in various industries.

-

Pharmaceutical Industry: It is utilized as a starting material or intermediate for synthesizing complex molecules with potential therapeutic properties.[1] Its structure can be incorporated into various bioactive scaffolds.

-

Dye Synthesis: The compound is a precursor in the production of dyes and pigments.[1] The amino group can be diazotized and coupled to form azo dyes. It has also been mentioned for use in hair dye compositions.[7]

-

Organic Chemistry Research: In a laboratory setting, it serves as a reagent for developing new synthetic methodologies and exploring different reaction pathways.[1]

Safety and Handling

This compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.

-

GHS Hazard Statements: H302, H312, H315, H319, H332.

-

Precautionary Measures: When handling, avoid breathing mist or vapors. Use appropriate personal protective equipment (PPE), including gloves and eye protection. Ensure work is conducted in a well-ventilated area. In case of contact, wash the affected area with plenty of water and seek medical advice if feeling unwell.

This guide consolidates the essential technical information on this compound, providing a valuable resource for professionals in scientific research and development. Its well-defined properties and reactive nature make it a significant component in the synthesis of a wide array of valuable compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H11NO2 | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(6299-67-8) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound [chemicalbook.com]

Solubility of 2,3-Dimethoxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-dimethoxyaniline in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed experimental protocol for the determination of this compound solubility, enabling researchers to generate reliable data for their specific applications. The methodologies presented are based on established standards for solubility testing. Additionally, a logical workflow for solvent screening and selection is provided to guide researchers in their experimental design.

Introduction

This compound is an aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification. Factors such as solvent polarity, temperature, and the potential for hydrogen bonding influence the dissolution of this compound. This guide provides the necessary framework for experimentally determining these solubility characteristics.

Quantitative Solubility Data

A thorough review of scientific databases and literature revealed a lack of specific quantitative data on the solubility of this compound in common organic solvents. While general physical and chemical properties are available (see Table 1), numerical solubility values (e.g., in g/100mL or mol/L at specified temperatures) are not presently published. The absence of this data necessitates experimental determination to meet the needs of researchers and chemical process developers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][3] |

| Boiling Point | 93 °C at 1.4 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Physical Form | Colorless to Yellow to Orange clear liquid | [4] |

| Purity | >98.0% (GC) | [4][5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended method for determining the equilibrium solubility of a solid or liquid compound in a solvent is the Shake-Flask Method.[6] This method is considered the "gold standard" as it allows the system to reach thermodynamic equilibrium, ensuring accurate and reproducible results.[6]

3.1. Principle

The shake-flask method involves agitating an excess amount of the solute (this compound) with a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[6] Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of this compound in the clear solution is determined using a suitable analytical technique.[6]

3.2. Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, hexane) of analytical grade or higher.

-

Apparatus:

-

Thermostatically controlled shaker bath or incubator.

-

Vials with screw caps and inert liners (e.g., PTFE).

-

Analytical balance.

-

Pipettes and syringes.

-

Syringe filters (e.g., 0.22 µm PTFE or nylon) to separate the saturated solution from the excess solid.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).

-

Volumetric flasks and other standard laboratory glassware.

-

3.3. Procedure

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[6]

-

Pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker at the same temperature for a sufficient time to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent for analysis.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

3.4. Safety Precautions

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any work.

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and subsequent solvent selection.

Caption: Workflow for experimental solubility determination and solvent selection.

Conclusion

References

- 1. This compound | C8H11NO2 | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 6299-67-8 [sigmaaldrich.com]

- 4. This compound | 6299-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

2,3-Dimethoxyaniline spectroscopic data interpretation (NMR, IR, MS)

This guide provides an in-depth analysis of the spectroscopic data for 2,3-dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: this compound[1][2] CAS Number: 6299-67-8[1] Molecular Formula: C₈H₁₁NO₂[1][3] Molecular Weight: 153.18 g/mol InChI Key: HEZIOZBMPKPOER-UHFFFAOYSA-N[1][3][4]

The structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two methoxy groups (-OCH₃) at positions 2 and 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 - 6.65 | Multiplet | 3H | Ar-H |

| 3.86 | Singlet | 6H | -OCH ₃ |

| 3.75 | Broad Singlet | 2H | -NH ₂ |

| Solvent: CDCl₃, Reference: TMS.[6] |

Interpretation:

-

The multiplet between 6.78 and 6.65 ppm corresponds to the three aromatic protons on the benzene ring. The complex splitting pattern arises from their coupling with each other.

-

The sharp singlet at 3.86 ppm, integrating to six protons, is characteristic of the two equivalent methoxy groups.

-

A broad singlet at 3.75 ppm, integrating to two protons, is assigned to the amino group protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | C -O |

| 137.9 | C -N |

| 124.0 | Ar-C |

| 118.9 | Ar-C |

| 108.3 | Ar-C |

| 60.8 | -OC H₃ |

| 55.7 | -OC H₃ |

| Note: Specific peak assignments for aromatic carbons may vary. Data is compiled from typical values for similar structures. |

Interpretation:

-

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

-

The signals at 147.5 and 137.9 ppm are in the downfield region, characteristic of aromatic carbons attached to electronegative atoms (oxygen and nitrogen, respectively).

-

The signals at 124.0, 118.9, and 108.3 ppm represent the aromatic carbons bonded to hydrogen.

-

The two signals at 60.8 and 55.7 ppm in the upfield region are assigned to the carbons of the two distinct methoxy groups.

A standardized protocol ensures the acquisition of high-quality NMR spectra.[7]

-

Sample Preparation: Dissolve 10-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.[7] Ensure the sample is fully dissolved to avoid poor spectral resolution.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR).[7]

-

Data Acquisition:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1620 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1520 - 1480 | Strong | C=C stretch (aromatic ring) |

| 1260 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | C-O stretch (aryl ether) |

| 850 - 750 | Strong | C-H bend (aromatic, out-of-plane) |

| Data compiled from typical values for aromatic amines and ethers.[8] |

Interpretation:

-

The characteristic doublet in the 3450-3300 cm⁻¹ region confirms the presence of a primary amine (-NH₂).

-

Absorptions for aromatic and aliphatic C-H stretching are observed around 3050 cm⁻¹ and 2950 cm⁻¹, respectively.

-

Strong peaks in the 1620-1480 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

The strong absorptions between 1260 cm⁻¹ and 1000 cm⁻¹ correspond to the C-O stretching of the two aryl ether (methoxy) groups.

-

The strong bands in the fingerprint region (850-750 cm⁻¹) are due to the out-of-plane C-H bending of the substituted aromatic ring.

For a solid or liquid sample like this compound, several methods can be employed.

Thin Film Method (for liquids):

-

Place a small drop of the liquid sample directly onto one potassium bromide (KBr) salt plate.[9]

-

Place a second KBr plate on top and gently press to create a thin liquid film.

-

Place the sandwiched plates in the sample holder of the FTIR spectrometer and acquire the spectrum.[9]

KBr Pellet Method (for solids):

-

Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Mix the sample thoroughly with about 100-200 mg of dry, IR-grade KBr powder.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder for analysis. A background spectrum of a blank KBr pellet should be run first.[10]

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal to no sample preparation.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer further structural clues.

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 138 | ~80 | [M - CH₃]⁺ |

| 110 | ~30 | [M - CH₃ - CO]⁺ |

| 95 | ~25 | [M - 2(CH₃) - CO]⁺ or [M - CH₃ - CH₃O]⁺ |

| Data obtained from GC-MS analysis.[12] |

Interpretation:

-

The peak at m/z 153 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound.[12]

-

The significant fragment at m/z 138 is due to the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatics.[12]

-

Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment leads to the peak at m/z 110.

-

Further fragmentation results in other lower mass ions.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds like this compound.[13]

-

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[14]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[14]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[14]

-

Calibration: The m/z scale is calibrated using a reference compound with ions of known m/z to ensure high mass accuracy.[15]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the data from NMR, IR, and MS are integrated to confirm the structure of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

References

- 1. This compound | 6299-67-8 [sigmaaldrich.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(6299-67-8) 1H NMR spectrum [chemicalbook.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. edinst.com [edinst.com]

- 12. This compound | C8H11NO2 | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to 2,3-Dimethoxyaniline (CAS 6299-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyaniline, identified by the CAS number 6299-67-8, is an aromatic organic compound that belongs to the class of substituted anilines. Its chemical structure, featuring a benzene ring with two adjacent methoxy groups and an amino group, makes it a valuable building block in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of the known properties and safety information for this compound, compiled to assist researchers and professionals in drug development and other scientific endeavors. While it is utilized as an intermediate in the pharmaceutical and dye industries, detailed public information regarding its specific biological activities and mechanisms of action remains limited.[1]

Chemical and Physical Properties

This compound is a compound with the chemical formula C₈H₁₁NO₂ and a molecular weight of approximately 153.18 g/mol .[2] It can exist as a liquid, solid, or semi-solid and typically appears as a colorless to yellow or orange clear liquid.[3] For optimal stability, it is recommended to store the compound in a dark place, under an inert atmosphere, at temperatures between 2-8°C.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| CAS Number | 6299-67-8 | [1] |

| Appearance | Colorless to Yellow to Orange clear liquid | [3] |

| Physical Form | Liquid, Solid, or Semi-solid | [3] |

| Boiling Point | 93 °C at 1.4 mmHg | [4] |

| Density | 1.14 g/cm³ | [4] |

| Refractive Index | 1.56 | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C |

Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.

| Hazard Classification | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [5] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Data and Protocols

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods:

The analysis of this compound can be performed using standard analytical techniques for organic compounds. Spectral data for this compound, including 1H NMR, IR, and Mass Spectrometry, are available in various databases, which can be used for its identification and characterization.[6][7]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. While substituted anilines are a common scaffold in drug discovery, the pharmacological profile of this particular isomer has not been extensively reported in the scientific literature.[1] The general approach to identifying the biological activity of a novel compound is through a screening process.

Generic Biological Screening Workflow:

Caption: A simplified workflow for the biological screening of a chemical compound.

Conclusion

This compound is a commercially available chemical intermediate with well-documented chemical, physical, and safety properties. Its utility in the synthesis of pharmaceuticals and dyes underscores its importance in applied chemistry. However, a significant knowledge gap exists concerning its biological effects and detailed experimental protocols for its synthesis and purification. Further research is warranted to explore the pharmacological potential of this compound and to develop and publish standardized experimental procedures to facilitate its broader use in the scientific community.

References

- 1. impactfactor.org [impactfactor.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6299-67-8 [sigmaaldrich.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H11NO2 | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

Synthesis of 2,3-Dimethoxyaniline: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,3-dimethoxyaniline, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines the strategic selection of starting materials, details established experimental protocols, and presents a comparative analysis of quantitative data to inform process development and optimization.

Executive Summary

The synthesis of this compound is most effectively approached from three principal starting materials: 1,2-dimethoxy-3-nitrobenzene, 2,3-dimethoxybenzoic acid, and 1,2,3-trimethoxybenzene. The most direct and high-yielding of these pathways commences with the reduction of 1,2-dimethoxy-3-nitrobenzene. Alternative routes, such as the Curtius or Hofmann rearrangement of 2,3-dimethoxybenzoic acid derivatives, offer strategic advantages in specific synthetic contexts. The nitration of 1,2,3-trimethoxybenzene presents a viable, though potentially lower-yielding, alternative. This guide provides a detailed examination of these synthetic strategies, complete with experimental procedures and comparative data to aid in the selection of the most appropriate route for a given research or development objective.

Core Synthetic Pathways

The selection of a synthetic pathway for this compound is contingent upon factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The three primary routes are detailed below.

Pathway 1: Reduction of 1,2-Dimethoxy-3-nitrobenzene

This is the most direct and commonly employed route for the synthesis of this compound. The core of this pathway is the reduction of the nitro group to an amine.

Caption: General workflow for the synthesis of this compound via reduction.

A variety of reduction methods can be employed, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Table 1: Comparison of Reduction Methods for 1,2-Dimethoxy-3-nitrobenzene

| Reduction Method | Reducing Agent/Catalyst | Typical Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Purity (%) | Key Advantages/Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | 25 - 80 | 1 - 50 | >95 | >99 | Advantages: High yield and purity, clean reaction. Disadvantages: Requires specialized high-pressure equipment. |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Formic acid; Pd/C, Fe/C, Raney Ni | Ethanol, Methanol | 25 - 80 | 1 | 90 - 98 | >99 | Advantages: Avoids the use of high-pressure hydrogen gas. Disadvantages: Stoichiometric use of hydrogen donors. |

| Chemical Reduction | SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH | Ethanol, Water | 25 - 100 | 1 | 80 - 95 | 95 - 99 | Advantages: Inexpensive reagents. Disadvantages: Generates significant metallic waste, can be less selective. |

This protocol is adapted from a procedure for the synthesis of 2,4-dimethoxyaniline and is expected to be effective for the 2,3-isomer.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethoxy-3-nitrobenzene (1 equivalent), ethanol (10 volumes), activated carbon (0.1 equivalents by weight), and ferric chloride (0.01 equivalents by weight).

-

Addition of Reducing Agent: To the stirred suspension, add hydrazine hydrate (80% aqueous solution, 2-3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and activated carbon.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: From 2,3-Dimethoxybenzoic Acid

This synthetic route involves the conversion of a carboxylic acid to an amine, typically through a Curtius or Hofmann rearrangement.

Caption: Curtius rearrangement pathway from 2,3-dimethoxybenzoic acid.

This is a general procedure that can be adapted for 2,3-dimethoxybenzoic acid.[2][3][4][5]

-

Acyl Azide Formation:

-

Method A (from Acyl Chloride): Convert 2,3-dimethoxybenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then dissolved in an aprotic solvent (e.g., acetone, THF) and treated with an aqueous solution of sodium azide at low temperature (0-5 °C) to form 2,3-dimethoxybenzoyl azide.

-

Method B (One-pot from Carboxylic Acid): To a solution of 2,3-dimethoxybenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours.

-

-

Rearrangement and Trapping:

-

Heat the solution containing the acyl azide to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. This indicates the formation of the isocyanate intermediate.

-

For the formation of the aniline, the isocyanate is hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) to the reaction mixture and heating.

-

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and basified with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layers are combined, dried, and concentrated to yield this compound.

-

Purification: Further purification can be achieved by column chromatography or vacuum distillation.

Table 2: Comparison of Rearrangement Methods from 2,3-Dimethoxybenzoic Acid Derivatives

| Rearrangement | Precursor | Key Reagents | Typical Yield (%) | Key Advantages/Disadvantages |

| Curtius | 2,3-Dimethoxybenzoyl azide | Heat or photochemical irradiation | 70 - 90 | Advantages: High yield, versatile. Disadvantages: Involves the use of potentially explosive azide intermediates. |

| Hofmann | 2,3-Dimethoxybenzamide | Br₂/NaOH or other halogenating agents/base | 60 - 80 | Advantages: Avoids azides. Disadvantages: Use of stoichiometric amounts of bromine and strong base. |

Pathway 3: From 1,2,3-Trimethoxybenzene

This pathway involves the nitration of 1,2,3-trimethoxybenzene followed by the reduction of the resulting nitro compound. The primary challenge in this route is achieving selective mono-nitration at the desired position.

Caption: Synthesis of this compound from 1,2,3-trimethoxybenzene.

Controlling the nitration of highly activated aromatic rings like 1,2,3-trimethoxybenzene can be challenging, with a propensity for over-nitration and side-product formation. Milder nitrating conditions are recommended.

-

Reaction Setup: Dissolve 1,2,3-trimethoxybenzene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a flask cooled in an ice-salt bath.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate) to the cooled, stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the reaction mixture at low temperature for a specified period, monitoring the formation of the desired mono-nitro product by GC-MS or TLC.

-

Work-up: Quench the reaction by pouring it over ice-water. Extract the product with an organic solvent.

-

Purification: The desired 1,2-dimethoxy-3-nitrobenzene isomer must be carefully separated from other isomers and di-nitro products, typically by column chromatography. The subsequent reduction to this compound can be carried out as described in Pathway 1.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of starting material being a critical determinant of the overall efficiency and practicality of the process. The reduction of 1,2-dimethoxy-3-nitrobenzene stands out as the most direct and high-yielding approach, with catalytic transfer hydrogenation offering a safer alternative to high-pressure hydrogenation. For instances where 2,3-dimethoxybenzoic acid is a more accessible starting material, the Curtius rearrangement provides a reliable method for its conversion to the target aniline, albeit with the need to handle azide intermediates. While the synthesis from 1,2,3-trimethoxybenzene is feasible, it presents challenges in controlling the selectivity of the initial nitration step. The detailed protocols and comparative data presented in this guide are intended to provide researchers and process chemists with the necessary information to make informed decisions in the synthesis of this valuable chemical intermediate.

References

- 1. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. researchgate.net [researchgate.net]

Theoretical Exploration of 2,3-Dimethoxyaniline: A-Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Study of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers. The electronic and steric effects of substituents on the aniline scaffold profoundly influence the molecule's reactivity, conformation, and biological activity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the nuanced structural and electronic properties of these molecules at the atomic level.

Theoretical studies on substituted anilines typically focus on several key areas:

-

Molecular Geometry: Determining the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculating the infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule.

-

Electronic Properties: Investigating the distribution of electrons within the molecule through analyses such as Mulliken and Natural Bond Orbital (NBO) population analysis.

-

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Experimental Protocols for Theoretical Characterization

The following section details a standard computational protocol for the theoretical investigation of 2,3-Dimethoxyaniline, based on methodologies commonly employed for similar aromatic amines.

Computational Methodologies

A robust theoretical study of this compound would typically involve the following steps:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecule editor and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is most commonly achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the IR and Raman spectra of the molecule.

-

Population Analysis: To understand the distribution of electronic charge, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed on the optimized geometry. NBO analysis provides a more detailed picture of bonding interactions and charge distribution.

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and kinetic stability.

Software

Commonly used quantum chemistry software packages for these calculations include:

-

Gaussian

-

ORCA

-

Q-Chem

-

GAMESS

Predicted Structural and Electronic Properties of this compound

Based on the known electronic effects of the amino (-NH₂) and methoxy (-OCH₃) groups, we can predict the key structural and electronic features of this compound.

Molecular Geometry

The geometry of the aniline ring is expected to be largely planar. The amino group is known to be slightly pyramidal in aniline itself. The presence of two methoxy groups in the ortho and meta positions will introduce steric and electronic perturbations. The C-N bond length is a critical parameter and is influenced by the degree of conjugation between the nitrogen lone pair and the aromatic ring.

Table 1: Representative Theoretical Bond Lengths (Å) and Bond Angles (°) for Substituted Anilines (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Aniline (Predicted) | 2-Methoxyaniline (Predicted) | 4-Methoxyaniline (Predicted) |

| C-N Bond Length | 1.40 - 1.41 | 1.40 - 1.42 | 1.39 - 1.40 |

| C-O Bond Length | - | 1.36 - 1.37 | 1.36 - 1.37 |

| C-C-N Bond Angle | 119 - 121 | 118 - 122 | 119 - 121 |

| C-O-C Bond Angle | - | 117 - 119 | 117 - 119 |

Note: The values in this table are representative and intended to provide an order of magnitude. Actual calculated values for this compound may vary.

Mulliken and Natural Bond Orbital (NBO) Analysis

The amino group is a strong electron-donating group, while the methoxy groups are also electron-donating, albeit to a lesser extent. This will lead to an increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group.

-

Mulliken Atomic Charges: The nitrogen atom of the amino group is expected to have a negative Mulliken charge, while the attached hydrogen atoms will be positively charged. The oxygen atoms of the methoxy groups will also carry a negative charge.

-

NBO Analysis: NBO analysis will likely show strong hyperconjugative interactions between the nitrogen lone pair (nN) and the antibonding π* orbitals of the benzene ring (nN → π*). Similar interactions are expected from the oxygen lone pairs of the methoxy groups.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is expected to be a π-orbital delocalized over the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the substituents. The LUMO is likely to be a π*-orbital of the benzene ring. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative Theoretical HOMO, LUMO, and Energy Gap (eV) for Substituted Anilines (Calculated at the B3LYP/6-311++G(d,p) level)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (Predicted) | -5.2 to -5.5 | -0.2 to 0.1 | 5.0 to 5.6 |

| 2-Methoxyaniline (Predicted) | -5.0 to -5.3 | -0.1 to 0.2 | 4.8 to 5.5 |

| 4-Methoxyaniline (Predicted) | -4.9 to -5.2 | -0.1 to 0.2 | 4.7 to 5.4 |

Note: These values are illustrative. The precise energies for this compound will depend on the specific computational methodology.

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams can be used to visualize the logical flow of a computational study and the relationships between different calculated properties.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the molecular structure and electronic properties of this compound. While specific experimental and computational data for this molecule are sparse in the current literature, the principles and protocols described herein, derived from studies on analogous substituted anilines, provide a solid foundation for future research. The application of DFT calculations, coupled with detailed population and frontier molecular orbital analyses, can yield valuable insights into the behavior of this compound, guiding its potential use in drug design and materials science. Researchers are encouraged to employ the described computational workflows to generate specific data for this compound and contribute to a deeper understanding of its chemical nature.

Methodological & Application

Application Notes and Protocols: 2,3-Dimethoxyaniline as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-dimethoxyaniline in the preparation of various heterocyclic compounds. This readily available precursor serves as a valuable building block for the synthesis of quinolines, benzodiazepines, benzimidazoles, and phenazines, many of which are important scaffolds in medicinal chemistry and materials science. This document outlines detailed protocols for key synthetic transformations, presents quantitative data for representative reactions, and illustrates reaction pathways and workflows using logical diagrams.

Synthesis of Quinolines

The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds. This compound is a suitable precursor for the synthesis of 7,8-dimethoxy-substituted quinolines through various classical and modern synthetic methodologies.

Friedländer Synthesis

The Friedländer synthesis provides a straightforward method for the preparation of quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2][3][4]

Reaction Scheme:

Caption: General workflow for the Friedländer synthesis of 7,8-dimethoxyquinolines.

Experimental Protocol (General):

-

Synthesis of 2-Amino-3,4-dimethoxybenzaldehyde: To a solution of this compound in an appropriate solvent (e.g., DMF), the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the formylation is complete. The product is isolated by neutralization and extraction.

-

Friedländer Annulation: A mixture of 2-amino-3,4-dimethoxybenzaldehyde (1 equivalent), the α-methylene ketone (1-1.2 equivalents), and a catalytic amount of a base (e.g., sodium ethoxide, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel or by recrystallization to afford the desired 7,8-dimethoxyquinoline derivative.

Table 1: Representative Data for Friedländer Synthesis

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Tetrahydro-4H-pyran-4-one | Sodium Ethoxide | Ethanol | 51 | |

| 2-Aminobenzaldehyde | 1-Indanone | Sodium Ethoxide | Ethanol | 93 | |

| 3,4-Dimethoxy-6-aminobenzaldehyde | Cyclohexanone | Sodium Ethoxide | Ethanol | 85 |

Note: The data in this table is for analogous reactions and serves as a guide for the expected reactivity of 2-amino-3,4-dimethoxybenzaldehyde.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[5]

Reaction Scheme:

Caption: General workflow for the Combes synthesis of a 7,8-dimethoxyquinoline derivative.

Experimental Protocol (General):

-

Condensation: this compound (1 equivalent) and a β-diketone such as acetylacetone (1.1 equivalents) are mixed, often without a solvent.

-

Cyclization: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is carefully added to the mixture. The reaction is then heated for a specified time, with the temperature depending on the specific substrates and catalyst used.[6]

-

Work-up: The reaction mixture is cooled and carefully poured onto ice. The mixture is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Table 2: Representative Data for Combes Synthesis

| Aniline | β-Diketone | Catalyst | Yield (%) | Reference |

| m-Chloroaniline | Acetylacetone | H2SO4 | - | [6] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | - | [6] |

Skraup and Doebner-von Miller Reactions

These classical methods involve the reaction of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent to produce quinolines.[7][8][9][10] While these reactions are robust, they can be highly exothermic and require careful control.[11]

Synthesis of Benzodiazepines and Benzimidazoles

The 1,2-diamine functionality, which can be derived from this compound via reduction of a corresponding nitro-amino precursor, is a key starting point for the synthesis of 7,8-dimethoxy-substituted benzodiazepines and benzimidazoles.

Synthesis of Benzimidazoles

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][2]

Reaction Scheme:

Caption: General workflow for the synthesis of 2-substituted-5,6-dimethoxybenzimidazoles.

Experimental Protocol (General):

-

Reaction Setup: A mixture of 1,2-diamino-3,4-dimethoxybenzene (1 equivalent), an aldehyde (1 equivalent), and a catalyst/oxidant in a suitable solvent is prepared.

-

Reaction Conditions: Various catalytic systems can be employed, including H₂O₂/HCl in acetonitrile at room temperature, or other modern catalytic methods.[1] The reaction is stirred until completion, as monitored by TLC.

-

Work-up: The product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated ketone.[12]

Reaction Scheme:

Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.

Experimental Protocol (General):

-

Reaction Setup: A mixture of 1,2-diamino-3,4-dimethoxybenzene (1 mmol), the carbonyl compound (e.g., chalcone, 1 mmol), and a catalyst (e.g., SiO₂-Al₂O₃, 0.1 g) in a solvent like ethanol is prepared.[12]

-

Reaction Conditions: The reaction mixture is heated to reflux (e.g., 80°C) for several hours.[12]

-

Work-up: After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Synthesis of Phenazines

Phenazines can be synthesized through the oxidative condensation of o-phenylenediamines or via the Wohl-Aue reaction of an aniline with a nitrobenzene derivative.[3]

Experimental Protocol (General - from o-phenylenediamine):

-

Oxidative Cyclization: 1,2-Diamino-3,4-dimethoxybenzene can be subjected to oxidative cyclization using various oxidizing agents to form the corresponding dimethoxyphenazine. A mild oxidant like ferric chloride can be used.[13]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

-

Work-up: The product is isolated by extraction and purified by chromatography.

Table 3: Summary of Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | Key Reactants with this compound Derivative | General Reaction Type |

| Quinolines | α,β-Unsaturated carbonyls, β-Diketones, Glycerol | Cyclocondensation |

| Benzimidazoles | Aldehydes, Carboxylic acids | Condensation |

| Benzodiazepines | β-Diketones, α,β-Unsaturated ketones | Condensation |

| Phenazines | Oxidizing agents, o-Quinones | Oxidative Cyclization |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the two methoxy groups can influence the reactivity and regioselectivity of the cyclization reactions, offering opportunities for the targeted synthesis of specific isomers. The protocols outlined in these notes provide a foundation for researchers to explore the rich chemistry of this starting material in the development of novel heterocyclic molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. uop.edu.pk [uop.edu.pk]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Quinolines from 2,3-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinoline derivatives using 2,3-dimethoxyaniline as a starting material. Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug development.[1][2] This document outlines the application of several classic named reactions—Combes, Conrad-Limpach, Skraup, and Doebner-von Miller syntheses—for the preparation of 7,8-dimethoxyquinoline derivatives. Additionally, a modern catalytic approach is presented.

The protocols provided are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory work. For clarity, quantitative data from representative examples are summarized in tables, and reaction pathways are visualized using diagrams.

Classical Synthetic Routes Utilizing this compound

The methoxy groups of this compound direct the cyclization to produce quinolines with substitution at the 7 and 8 positions.

Combes Quinoline Synthesis